Product packaging for 4-(Difluoromethyl)benzene-1-sulfonamide(Cat. No.:CAS No. 1630983-00-4)

4-(Difluoromethyl)benzene-1-sulfonamide

Cat. No.: B2919463
CAS No.: 1630983-00-4
M. Wt: 207.19
InChI Key: OMYULOMLWGHKTE-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)benzene-1-sulfonamide (CAS# 1630983-00-4) is a high-purity chemical compound with the molecular formula C7H7F2NO2S and a molecular weight of 207.20 . This benzene sulfonamide derivative serves as a valuable building block in medicinal chemistry and agrochemical research. Sulfonamide compounds with structural similarities have demonstrated significant biological activities in scientific studies. Research indicates that such sulfonamides can act as carbonic anhydrase inhibitors, which has shown promise in neuroscience models for attenuating behavioral sensitization, suggesting potential for investigating mechanisms related to addiction . Furthermore, incorporating a difluoromethyl group into bioactive molecules can influence their metabolic stability and binding properties. In the field of agrochemistry, sulfonamide scaffolds are key intermediates in developing novel fungicides and antiviral agents . For instance, compounds featuring a sulfonamide moiety have exhibited high efficacy against plant pathogens like Rhizoctonia solani and have shown protective effects against viral infections in plants, highlighting their potential in crop protection research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7F2NO2S B2919463 4-(Difluoromethyl)benzene-1-sulfonamide CAS No. 1630983-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4,7H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYULOMLWGHKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of Difluoromethylated Benzenesulfonamides

Methodologies for Installing the Difluoromethyl Group

The introduction of the difluoromethyl group onto an aromatic ring can be achieved through various synthetic routes, including direct C-H functionalization or the coupling of aryl precursors with a difluoromethyl source. These methods are broadly categorized into electrophilic, nucleophilic, radical, and metal-catalyzed approaches.

Electrophilic, Nucleophilic, and Radical Difluoromethylation Approaches

These fundamental approaches utilize different reactive intermediates to forge the crucial C-CF2H bond.

Electrophilic Difluoromethylation: This strategy involves the use of reagents that deliver an electrophilic "CF2H+" equivalent to an electron-rich aromatic ring. While direct electrophilic difluoromethylation is challenging, related transformations have been developed. For instance, reagents capable of (phenylsulfonyl)difluoromethylation, which install a CF2SO2Ph group, have been synthesized. These reagents can functionalize electron-rich arenes and heteroarenes under mild, transition-metal-free conditions, offering a pathway to precursors of the target sulfonamides. nih.govrsc.org

Nucleophilic Difluoromethylation: This approach typically involves the reaction of an aryl electrophile (e.g., an aryl halide) with a nucleophilic "CF2H-" source. Reagents like (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) can be activated to serve as a nucleophilic difluoromethyl source. thieme-connect.com Another key reagent is difluoromethyl phenyl sulfone (PhSO2CF2H), which can act as a difluoromethyl anion equivalent for the nucleophilic substitution of primary alkyl halides, a strategy that highlights the potential for similar reactions with activated aryl systems. cas.cn

Radical Difluoromethylation: Radical pathways have become a powerful tool for C-H difluoromethylation, often enabled by photoredox catalysis. mdpi.comrsc.org These methods allow for the direct functionalization of arenes and heteroarenes under mild conditions. acs.org Reagents such as S-(difluoromethyl)benzenesulfonothioate (PhSO2SCF2H) can generate the difluoromethylthiyl radical (•SCF2H) under visible light, which then adds to aromatic systems. nih.govrsc.org Another strategy involves the reductive generation of difluoromethyl radicals from sources like bromodifluoromethane, which can then be coupled with aryl partners. princeton.edu This approach is particularly valuable for its high functional group tolerance.

Table 1: Comparison of Electrophilic, Nucleophilic, and Radical Difluoromethylation Approaches
ApproachTypical Reagent(s)Substrate TypeKey Features
Electrophilic Hypervalent Iodine or Sulfonium Salts (e.g., for PhSO2CF2- group)Electron-rich (hetero)arenesTransition-metal-free; mild conditions. nih.gov
Nucleophilic TMSCF2H + activator; PhSO2CF2HAlkyl/Aryl HalidesUtilizes a "CF2H-" equivalent; suitable for cross-coupling. cas.cnrsc.org
Radical PhSO2SCF2H; BrCF2H; Zn(SO2CF2H)2(Hetero)arenesOften uses photoredox catalysis; excellent for C-H functionalization. thieme-connect.comnih.govprinceton.edu

Metal-Catalyzed Difluoromethylation Reactions

Transition metal catalysis provides a versatile and efficient platform for constructing C-CF2H bonds, typically through cross-coupling reactions. Various metals, including palladium, copper, nickel, and iron, have been successfully employed.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for coupling aryl halides or their equivalents (e.g., boronic acids) with difluoromethylating agents. researchgate.netresearchgate.net For instance, Pd-catalyzed coupling of aryl bromides with aryldifluoromethyl trimethylsilanes has been developed for the synthesis of diaryl difluoromethanes, which are structurally related to the target compound. nih.gov

Copper-Catalyzed Reactions: Copper-mediated protocols are effective for the difluoromethylation of aryl and vinyl iodides. thieme-connect.com These reactions often utilize reagents like TMSCF2H and can proceed under relatively mild conditions, sometimes even at room temperature for electron-poor aryl iodides. thieme-connect.com

Nickel-Catalyzed Reactions: Nickel catalysis has enabled the difluoromethylation of aryl halides and triflates at room temperature. A notable development is the use of stable, isolable difluoromethyl zinc reagents in combination with a nickel catalyst, which allows for unprecedentedly mild reaction conditions. scilit.comnih.gov

Iron-Catalyzed Reactions: As an inexpensive and abundant metal, iron has emerged as a sustainable catalyst for these transformations. Iron-catalyzed difluoromethylation of arylzinc reagents using difluoromethyl 2-pyridyl sulfone as the CF2H source provides facile access to a diverse range of difluoromethylated arenes. cas.cn

Table 2: Overview of Metal-Catalyzed Difluoromethylation of Aryl Precursors
Metal CatalystAryl SubstrateDifluoromethyl SourceReference(s)
Palladium Aryl Boronic Acids / HalidesBrCF2COOEt / TMSCF2Ar researchgate.netnih.gov
Copper Aryl / Vinyl IodidesTMSCF2H / Bu3SnCF2H thieme-connect.com
Nickel Aryl Iodides, Bromides, TriflatesICF2H / Zn(CF2H)2 scilit.comnih.gov
Iron Arylzincs2-PyridylSO2CF2H cas.cn

Stereoselective Difluoromethylation Techniques

The development of stereoselective methods to install a difluoromethyl group is a frontier in organofluorine chemistry. For a molecule like 4-(difluoromethyl)benzene-1-sulfonamide, stereoselectivity is not relevant to the aromatic core itself. However, such techniques would be crucial if a chiral center were present elsewhere in the molecule, for example, on a substituent attached to the sulfonamide nitrogen or the aromatic ring. Research in this area is focused on the enantioselective difluoromethylation of substrates like alkenes or carbonyl compounds to create chiral centers bearing a CF2H group. While a significant body of work on the stereoselective difluoromethylation of benzenesulfonamide (B165840) scaffolds is not yet established, the general principles developed for other molecular classes would be applicable for creating chiral derivatives.

Derivatization and Functionalization of the Benzenesulfonamide Moiety

Once the this compound core is synthesized, it can be further modified at two primary locations: the sulfonamide nitrogen and the aromatic ring. These modifications are essential for tuning the molecule's properties for various applications.

Modifications at the Sulfonamide Nitrogen

The sulfonamide group (–SO2NH2) is a versatile handle for chemical modification. The hydrogen atoms on the nitrogen are acidic and can be readily substituted through reactions such as N-alkylation, N-arylation, and N-acylation. These functionalizations are fundamental in medicinal chemistry for building libraries of compounds. researchgate.net For instance, coupling reactions between a substituted benzenesulfonamide and various amines or alcohols are common strategies in drug discovery. nih.gov The synthesis of complex benzenesulfonamide derivatives often involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine, a reaction that could be adapted for post-synthesis modification of the primary sulfonamide. nih.govnih.gov

Substitutions on the Aromatic Ring

Further functionalization of the aromatic ring is governed by the principles of electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of the substitution are determined by the electronic properties of the substituents already present: the sulfonamide (–SO2NH2) and the difluoromethyl (–CF2H) groups.

Directing Effects: Both the sulfonamide group and the difluoromethyl group are electron-withdrawing. youtube.com The sulfonamide group is a strong deactivator and a meta-director. Similarly, the difluoromethyl group, due to the high electronegativity of the fluorine atoms, exerts a strong electron-withdrawing inductive effect, making it a deactivating and meta-directing group. vanderbilt.edulibretexts.org

Reactivity and Regioselectivity: With two meta-directing, deactivating groups on the ring at positions 1 and 4, the aromatic ring of this compound is significantly deactivated towards electrophilic attack compared to benzene (B151609). libretexts.org Any subsequent electrophilic substitution would be challenging and would be directed to the positions meta to both existing groups, which are the 2- and 6-positions (equivalent due to symmetry). Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to yield the 2-substituted product under forcing conditions.

Conjugation and Hybrid Molecule Synthesis Strategies

The synthesis of conjugates and hybrid molecules from difluoromethylated benzenesulfonamides leverages a variety of chemical transformations. These strategies are designed to be highly efficient and selective, preserving the integrity of the core structure while introducing new functional groups. Key methodologies include the formation of stable linkages with peptides and the use of click chemistry to construct complex molecular architectures.

One of the most notable applications of these strategies is the incorporation of a 4-(difluoromethyl)benzenesulfonamide derivative into a peptide chain. This has been successfully demonstrated through the synthesis of a protected L-4-[sulfono(difluoromethyl)]phenylalanine, a non-hydrolyzable mimetic of phosphotyrosine and sulfotyrosine. nih.govacs.orgacs.org The synthesis of this key building block involves a multi-step process, beginning with the electrophilic fluorination of a benzylic sulfonate. This is followed by a palladium-catalyzed cross-coupling reaction between the resulting fluorinated sulfonate and a protected iodoalanine zincate. nih.govacs.orgacs.org Once synthesized, this specialized amino acid can be incorporated into peptides using standard solid-phase peptide synthesis techniques. nih.govacs.org This approach allows for the precise placement of the difluoromethylated benzenesulfonamide moiety within a peptide sequence, enabling the study of its effects on peptide structure and function.

The broader field of benzenesulfonamide chemistry offers insights into other potential strategies for creating hybrid molecules. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for linking molecules. nih.govacs.orgnih.govscispace.comwikipedia.org This reaction is highly efficient and forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. While specific examples with this compound are not extensively documented, the principles of this methodology are readily applicable. For instance, a 4-(azidomethyl)benzene-1-sulfonamide could be reacted with a variety of alkyne-containing molecules to generate a diverse library of hybrid compounds.

Another versatile method for generating molecular diversity is the Ugi four-component reaction (Ugi-4CR). beilstein-journals.orgnih.govsemanticscholar.orgnih.gov This one-pot reaction combines an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce a complex α-acetamido carboxamide derivative. The incorporation of a difluoromethylated benzenesulfonamide component, for example as the amine or carboxylic acid, could lead to the rapid synthesis of a wide array of hybrid molecules with potential applications in various fields of chemical biology and drug discovery. beilstein-journals.orgnih.gov

The synthesis of pteridine-sulfonamide conjugates has also been explored as a strategy to create dual-target inhibitors. drugbank.com This approach involves linking a pteridine (B1203161) moiety, a key component of antifolate drugs, to a benzenesulfonamide. Such hybrid molecules have the potential to simultaneously inhibit dihydrofolate reductase and carbonic anhydrases, enzymes that are often overexpressed in tumors. drugbank.com This strategy highlights the potential for creating multifunctional molecules by combining the difluoromethylated benzenesulfonamide scaffold with other pharmacologically active groups.

Furthermore, the development of antibody-drug conjugates (ADCs) represents a sophisticated application of conjugation chemistry. nih.govnih.gov In this approach, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. While not yet reported for this compound, this strategy could be adapted to deliver this and other benzenesulfonamide derivatives to specific tissues or cells, thereby enhancing their therapeutic potential and minimizing off-target effects.

The following table summarizes the key synthetic strategies for the conjugation and synthesis of hybrid molecules based on benzenesulfonamide scaffolds, with a specific example for a difluoromethylated derivative.

Strategy Description Key Reactants/Conditions Product Type Specific Example with a Difluoromethylated Benzenesulfonamide Derivative
Peptide Synthesis Incorporation of a functionalized amino acid derivative into a peptide chain.Solid-phase peptide synthesis (SPPS), coupling reagents.Peptide ConjugateIncorporation of L-4-[sulfono(difluoromethyl)]phenylalanine into a peptide. nih.govacs.orgacs.org
Click Chemistry (CuAAC) Copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.Copper(I) source (e.g., CuSO4/sodium ascorbate), azide- and alkyne-functionalized reactants.Triazole-linked Hybrid MoleculeNot specifically reported for this compound, but a viable strategy.
Ugi Four-Component Reaction One-pot reaction of an amine, an aldehyde/ketone, a carboxylic acid, and an isocyanide.The four components, often in a suitable solvent like methanol.α-Acetamido Carboxamide Hybrid MoleculeNot specifically reported for this compound, but a versatile approach for creating diverse structures.
Pharmacophore Hybridization Covalent linking of two or more distinct pharmacophoric units.Various coupling reactions depending on the functional groups present.Hybrid Drug MoleculeSynthesis of pteridine-benzenesulfonamide conjugates. drugbank.com
Antibody-Drug Conjugation Linking a drug molecule to a monoclonal antibody via a stable linker.Site-specific or non-specific conjugation chemistries.Antibody-Drug ConjugateA potential future application for targeted delivery.

These synthetic strategies provide a powerful toolkit for the chemical modification of this compound, enabling the creation of novel conjugates and hybrid molecules with diverse and potentially enhanced functionalities.

Advanced Structural Characterization of 4 Difluoromethyl Benzene 1 Sulfonamide and Analogues

X-ray Crystallography

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms within a crystalline solid. For the analogues of 4-(Difluoromethyl)benzene-1-sulfonamide, this technique reveals crucial details about their molecular conformation, crystal packing, and the intricate network of intermolecular interactions that govern their solid-state architecture.

The crystal packing of these analogues is often characterized by the formation of well-defined supramolecular architectures. For example, in N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, the molecules are organized into a three-dimensional network. researchgate.net The specific arrangement of molecules in the crystal lattice is a consequence of the various intermolecular forces at play.

Table 1: Selected Crystallographic Data for Analogous Benzenesulfonamide (B165840) Derivatives

Compound Crystal System Space Group Key Intermolecular Interactions
N-(3-fluorobenzoyl)benzenesulfonamide Monoclinic P2₁/c C—H···O, C—H···π
N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide Monoclinic P2₁/n C—H···O

This table is generated based on data from analogous compounds to illustrate typical crystallographic parameters.

Hydrogen bonds are a predominant feature in the crystal structures of sulfonamides. The sulfonamide group (-SO₂NH₂) contains both hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygens), leading to the formation of robust hydrogen-bonding networks.

In many benzenesulfonamide analogues, N—H···O hydrogen bonds are the primary structure-directing interactions, often leading to the formation of infinite chains or dimeric motifs. For example, in some derivatives, these interactions result in the formation of one-dimensional ribbons. researchgate.net

Beyond classical hydrogen bonds, weaker interactions such as C—H···O and C—H···π interactions also play a crucial role in consolidating the crystal packing. In the crystal structure of N-(3-fluorobenzoyl)benzenesulfonamide, a combination of C—H···O and C—H···π interactions links the molecules into a three-dimensional grid-like architecture. researchgate.net The presence of fluorine atoms can also introduce specific interactions, such as C—H···F or F···F contacts, which can further influence the crystal packing.

Tautomerism, the interconversion of constitutional isomers, is a known phenomenon in sulfonamides. The most common form is the amide-imide tautomerism, where a proton migrates from the nitrogen atom to one of the sulfonyl oxygen atoms, resulting in a sulfonimidic acid form.

While the sulfonamide form is generally more stable, studies on related systems, such as N-heterocyclic arenesulfonamides, have shown that the sulfonimide tautomer can be present, particularly in the solid state where intermolecular interactions can stabilize this form. nih.gov The presence of specific hydrogen bonding networks can favor one tautomer over the other. For instance, crystal structures of certain 1,2,4-triazine-containing sulfonamide derivatives have revealed the existence of both sulfonamide and sulfonimide tautomeric forms in the solid state, with the specific form being influenced by the substituents and the resulting hydrogen bond patterns. nih.gov While there is no direct evidence for this compound, the potential for such tautomerism should be considered in its solid-state characterization.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the electronic and vibrational properties of a molecule, complementing the structural data obtained from X-ray crystallography.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the difluoromethyl proton. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The difluoromethyl proton (CHF₂) would exhibit a triplet due to coupling with the two fluorine atoms. The sulfonamide protons (-SO₂NH₂) would appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The aromatic carbons would resonate in the typical downfield region of 120-150 ppm. The carbon of the difluoromethyl group would appear as a triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal would be expected for the two equivalent fluorine atoms of the difluoromethyl group. This signal would be split into a doublet due to coupling with the adjacent proton. The chemical shift of this signal would be indicative of the electronic environment of the difluoromethyl group. For comparison, the ¹⁹F NMR signal for the CF₂H group in related compounds often appears in the region of -110 to -130 ppm. beilstein-journals.org

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H (Aromatic) 7.0 - 8.0 Multiplet
¹H (CHF₂) ~6.5 Triplet
¹H (NH₂) Variable Broad Singlet
¹³C (Aromatic) 120 - 150 Multiple Signals
¹³C (CHF₂) ~115 Triplet
¹⁹F (CHF₂) -110 to -130 Doublet

This table provides estimated chemical shifts based on data from analogous compounds and general NMR principles.

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by the absorptions of the sulfonamide and the substituted benzene (B151609) ring. The key vibrational modes are:

N-H Stretching: The sulfonamide N-H group is expected to show two stretching vibrations, an asymmetric and a symmetric stretch, typically in the region of 3400-3200 cm⁻¹. The exact position and shape of these bands are sensitive to hydrogen bonding.

S=O Stretching: The sulfonyl group exhibits strong characteristic asymmetric and symmetric stretching bands. The asymmetric stretch usually appears in the 1350-1300 cm⁻¹ region, while the symmetric stretch is found between 1160-1120 cm⁻¹.

C-F Stretching: The C-F bonds of the difluoromethyl group will give rise to strong absorption bands, typically in the region of 1100-1000 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
-NH₂ (sulfonamide) Asymmetric & Symmetric Stretch 3400 - 3200
-SO₂- Asymmetric Stretch 1350 - 1300
-SO₂- Symmetric Stretch 1160 - 1120
-CHF₂ C-F Stretch 1100 - 1000
Aromatic Ring C-H Stretch >3000
Aromatic Ring C=C Stretch 1600 - 1450

This table presents expected IR absorption ranges based on data for analogous compounds.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation and confirmation of synthetic organic compounds, providing essential information about a molecule's mass and its fragmentation patterns. In the characterization of this compound and its analogues, MS serves to verify the molecular weight and offer insights into the compound's structural integrity through controlled fragmentation.

The ionization of aromatic sulfonamides can be achieved through various methods, with Electron Ionization (EI) and Electrospray Ionization (ESI) being commonly employed. Under EI, the molecule is bombarded with high-energy electrons, typically leading to extensive fragmentation. This "hard" ionization technique is valuable for revealing the core structural components of the molecule. In contrast, ESI is a "soft" ionization method that generally produces the protonated molecule [M+H]⁺ or other adducts, preserving the molecular ion and allowing for subsequent tandem mass spectrometry (MS/MS) experiments to induce and analyze fragmentation.

For aromatic sulfonamides, a characteristic fragmentation pathway observed across different ionization methods is the cleavage of the C-S and S-N bonds. A particularly notable fragmentation process for this class of compounds is the elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da. This rearrangement is frequently observed in the mass spectra of arylsulfonamides and serves as a diagnostic marker for this structural motif. The propensity for this SO₂ extrusion can be influenced by the nature and position of substituents on the aromatic ring.

While specific experimental mass spectral data for this compound is not widely published, its fragmentation pattern can be predicted based on the well-established behavior of analogous aromatic sulfonamides. The molecular weight of this compound is 209.19 g/mol . Upon ionization, key fragmentation pathways are expected to include the loss of the sulfonamide group, cleavage at the C-S bond, and the characteristic elimination of SO₂.

Predicted Mass Spectrometry Data for this compound

Ionization ModePredicted Fragment Ionm/z (amu)Description
ESI+[M+H]⁺210.0Protonated molecular ion
EI/ESI+[M-SO₂]⁺145.0Loss of sulfur dioxide
EI/ESI+[C₇H₆F₂]⁺128.0Difluoromethylphenyl cation
EI/ESI+[SO₂NH₂]⁺80.0Sulfonamide cation

The mass spectrometry of structurally related analogues provides valuable comparative data. For instance, the analogous compound 4-(trifluoromethyl)benzenesulfonamide, with a molecular weight of 225.19 g/mol , would be expected to exhibit similar fragmentation patterns, albeit with mass shifts corresponding to the presence of a trifluoromethyl group instead of a difluoromethyl group.

Mass Spectrometry Data for Selected Analogues

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key MS Findings
4-(Trifluoromethyl)benzenesulfonamideC₇H₆F₃NO₂S225.19Fragmentation is expected to include the loss of SO₂ and cleavage of C-S and S-N bonds.
BenzenesulfonamideC₆H₇NO₂S157.19Common fragments observed at m/z 95, 105, and 77, corresponding to various bond cleavages.
4-MethylbenzenesulfonamideC₇H₉NO₂S171.22Electron ionization spectra show characteristic fragmentation patterns for this class of compounds.

The analysis of these and other related sulfonamides consistently reveals the lability of the sulfonyl group, making the loss of SO₂ a unifying feature in their mass spectra. This predictable fragmentation behavior, combined with accurate mass measurement of the molecular ion, allows for the confident identification and structural confirmation of novel sulfonamide derivatives like this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties. For 4-(Difluoromethyl)benzene-1-sulfonamide, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity. These calculations are typically performed using a specific functional (like B3LYP or B3PW91) and a basis set (e.g., 6-311G(d,p)) to approximate the solutions to the Schrödinger equation. mkjc.in

Molecular Geometry Optimization and Vibrational Properties

The first step in a computational study is typically geometry optimization. This process calculates the lowest energy arrangement of the atoms in a molecule, providing its most stable three-dimensional structure. For this compound, this would yield precise information on bond lengths (e.g., C-C, C-S, S-O, S-N, C-F, C-H), bond angles, and dihedral (torsion) angles. mkjc.in These optimized parameters are crucial as they represent the foundational structure from which all other properties are calculated.

Following optimization, vibrational frequency analysis is performed. This calculation serves two purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the S=O bonds, the N-H bond of the sulfonamide group, or the C-F bonds in the difluoromethyl group. nih.gov

Table 1: Illustrative Data from Geometry Optimization of a Benzenesulfonamide (B165840) Derivative This table illustrates the type of data obtained from a DFT geometry optimization. The values are for a representative benzenesulfonamide derivative and not for this compound.

ParameterBond/AngleCalculated Value
Bond LengthS-O1.424 Å
Bond LengthC-S1.783 Å
Bond AngleO-S-O122.15°
Dihedral AngleC-C-S-N113.0°

Data is illustrative and based on a related benzenesulfonamide compound. mkjc.in

Electronic Structure Analysis (HOMO-LUMO, Natural Bonding Orbital (NBO), Electron Localization Function (ELF))

Electronic structure analysis delves into the arrangement and energies of electrons within the molecule.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mkjc.in For this compound, this analysis would pinpoint the electron-rich (HOMO) and electron-poor (LUMO) regions, predicting its behavior in chemical reactions.

Natural Bonding Orbital (NBO) Analysis : NBO analysis provides a detailed picture of the bonding within a molecule. It examines charge delocalization, hyperconjugative interactions, and the transfer of electron density between orbitals. nih.govnih.gov For the target compound, NBO analysis could quantify the stability arising from interactions such as the donation of electron density from a lone pair on an oxygen atom to an antibonding orbital of a neighboring bond. This method helps to rationalize the molecule's structure and stability in terms of localized bonds and lone pairs. nih.gov

Electron Localization Function (ELF) : The ELF provides a method for mapping electron pair probability, offering a clear visualization of core electrons, covalent bonds, and lone pairs. mkjc.in It helps in understanding the spatial distribution of electron pairs, identifying regions of high electron localization which are characteristic of chemical bonds and lone pairs. mkjc.in

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents areas of neutral potential. mkjc.inresearchgate.net For this compound, an MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and potentially the fluorine atoms, while the hydrogen atom of the sulfonamide group would be a site of positive potential. This map is invaluable for predicting how the molecule will interact with other molecules and biological receptors. nih.gov

Intermolecular Interaction Energy Analysis

This analysis involves calculating the energy associated with non-covalent interactions between two or more molecules. For this compound, this could involve studying its dimerization or its interaction with a solvent molecule. Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize intermolecular bonds, such as hydrogen bonds and van der Waals interactions. mdpi.com By calculating the binding energy, these studies can predict the strength and nature of intermolecular forces, which are crucial for understanding the compound's physical properties and its behavior in a condensed phase or a biological system. physchemres.orgnih.gov

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govbohrium.com This method is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. nih.gov

Prediction of Ligand-Receptor Binding Modes

In a molecular docking study of this compound, the compound would be treated as the ligand and docked into the active site of a specific protein target. Sulfonamides are known to target enzymes like carbonic anhydrases. nih.govresearchgate.net The docking process involves:

Defining the binding site of the receptor.

Generating a variety of possible conformations (poses) of the ligand within this site.

Evaluating each pose using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). bohrium.com

The results would predict the most stable binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the ligand-receptor complex. longdom.orgrsc.org This information is critical for understanding the compound's mechanism of action and for designing more potent derivatives.

Table 2: Illustrative Molecular Docking Results for a Benzenesulfonamide Derivative This table shows the type of output generated from a molecular docking simulation. The values are for a representative benzenesulfonamide derivative and not for this compound.

ParameterValueKey Interacting Residues
Binding Energy-9.2 kcal/molGln92, Thr200, His68
Inhibition Constant (Ki)~0.07 nM (predicted)-
InteractionsHydrogen Bonds, Hydrophobic Interactions-

Data is illustrative and based on a related benzenesulfonamide compound targeting carbonic anhydrase IX. rsc.org

Analysis of Key Binding Site Residue Interactions

Computational studies are instrumental in identifying and characterizing the crucial interactions between this compound and amino acid residues within the active site of its target proteins. A predominant feature of many sulfonamide inhibitors is their interaction with a zinc ion, which is a common cofactor in metalloenzymes such as carbonic anhydrases.

Zinc Coordination: The deprotonated sulfonamide nitrogen of this compound is predicted to form a key coordination bond with the active site zinc ion. This interaction is fundamental to the inhibitory mechanism of many sulfonamides, displacing a water molecule or hydroxide (B78521) ion that is typically coordinated to the zinc and involved in the catalytic activity of the enzyme. researchgate.netacs.org Computational models, often employing quantum mechanics/molecular mechanics (QM/MM) methods, can accurately predict the geometry and energetic favorability of this coordination. researchgate.net

Hydrogen Bonding: Beyond zinc coordination, hydrogen bonds play a critical role in stabilizing the binding of this compound within the active site. The sulfonyl oxygens are potent hydrogen bond acceptors, often interacting with the backbone or side chains of residues like Thr199 in carbonic anhydrase II. researchgate.netacs.org These interactions help to properly orient the inhibitor for optimal binding. The difluoromethyl group, while primarily contributing to hydrophobic interactions, may also participate in weaker hydrogen bonding. The specific hydrogen bonding network is crucial for both affinity and selectivity. researchgate.net

Table 1: Predicted Key Binding Site Interactions for this compound
Interaction TypeFunctional Group of InhibitorPotential Interacting ResiduesEstimated Distance (Å)
Zinc CoordinationSulfonamide NitrogenZn²⁺~2.0
Hydrogen BondSulfonyl OxygenThr199 (backbone NH)~2.8
Hydrogen BondSulfonyl OxygenThr199 (side chain OH)~3.0
Hydrophobic InteractionBenzene (B151609) RingVal121, Leu198-
Hydrophobic InteractionDifluoromethyl GroupVal143, Leu204-

Elucidation of Selectivity Mechanisms through Docking

Molecular docking simulations are a cornerstone of computational drug design, providing insights into the preferred binding orientation of a ligand within a protein's active site. For this compound, docking studies can help to elucidate the structural basis for its selectivity towards a particular enzyme isoform over others.

By comparing the docking scores and binding poses of this compound in the active sites of different but related enzymes, researchers can identify subtle differences in the amino acid composition of the binding pockets that contribute to selective binding. For instance, the presence of a bulkier residue in one isoform might create steric hindrance that disfavors the binding of the difluoromethyl-substituted benzene ring, while a smaller residue in another isoform could create a favorable hydrophobic pocket. nih.gov The thiazolidinone fragment in some benzenesulfonamide derivatives has been shown to play a role in selective interactions with key residues like Val130 in certain carbonic anhydrase isoforms. nih.gov

Table 2: Comparative Docking Scores of this compound with Different Enzyme Isoforms (Hypothetical Data)
Enzyme IsoformDocking Score (kcal/mol)Key Differentiating Residue(s)
Target Isoform A-9.5Gly132 (allows deeper binding)
Off-Target Isoform B-7.2Phe132 (steric clash with benzene ring)
Off-Target Isoform C-6.8Arg67 (electrostatic repulsion with sulfonyl group)

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. frontiersin.orgresearchgate.net MD simulations of this compound bound to its target protein can provide crucial information about the stability of the binding pose and the conformational changes that may occur upon binding.

Table 3: Representative Molecular Dynamics Simulation Data for this compound-Protein Complex (Hypothetical Data)
Simulation ParameterValueInterpretation
Ligand RMSD (average)1.5 ÅStable binding pose within the active site.
Protein Backbone RMSD (average)2.0 ÅThe overall protein structure remains stable upon ligand binding.
Key Hydrogen Bond Occupancy (e.g., with Thr199)> 90%A persistent and stable hydrogen bond contributes significantly to binding affinity.

Structure Activity Relationship Sar Studies of 4 Difluoromethyl Benzene 1 Sulfonamide Derivatives

Influence of the Difluoromethyl Group on Biological Activity

The difluoromethyl (CHF₂) group is a unique substituent that serves as a bioisostere for other functionalities, such as methyl, hydroxyl, or thiol groups. Its distinct electronic properties and size allow it to modulate the biological activity and physicochemical characteristics of the parent molecule.

The introduction of a difluoromethyl group onto the aromatic ring can significantly enhance binding affinity and inhibitory potency. Unlike the related trifluoromethyl (CF₃) group, which is primarily an electron-withdrawing group and a hydrophobic moiety, the CHF₂ group possesses a dual character. mdpi.com It is strongly electron-withdrawing due to the electronegativity of the two fluorine atoms, which can influence interactions with biological targets. mdpi.com

Furthermore, the CHF₂ group is considered a lipophilic hydrogen bond donor. The hydrogen atom, polarized by the adjacent fluorine atoms, can form weak hydrogen bonds with electron-rich residues such as the carbonyl oxygen of an amino acid backbone in an enzyme's active site. This potential for an additional hydrogen-bonding interaction, which is absent in methyl (CH₃) and trifluoromethyl (CF₃) analogues, can lead to a substantial increase in binding affinity and, consequently, enzyme inhibition. For instance, in the design of inhibitors for various enzymes, the replacement of a methyl group with a difluoromethyl group has been shown to improve potency by introducing favorable interactions with the target protein.

The difluoromethyl group profoundly affects key physicochemical properties like lipophilicity and acidity, which are crucial for a molecule's pharmacokinetic and pharmacodynamic profile.

Lipophilicity: Fluorinated groups generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability. mdpi.com The difluoromethyl group is more lipophilic than a hydrogen atom or a hydroxyl group but is generally considered less lipophilic than the trifluoromethyl group. This intermediate lipophilicity can be advantageous in drug design, allowing for an optimal balance between aqueous solubility and membrane permeability. The table below compares the calculated lipophilicity (logP) of benzene (B151609) substituted with different groups.

CompoundSubstituent (R)Calculated logP
Benzene-H2.13
Toluene-CH₃2.73
(Difluoromethyl)benzene-CHF₂2.87
(Trifluoromethyl)benzene-CF₃3.17

Data is illustrative and based on typical calculated values.

Acidity: The strong electron-withdrawing nature of the CHF₂ group influences the acidity of nearby protons. For 4-(difluoromethyl)benzene-1-sulfonamide, this effect is transmitted through the aromatic ring to the sulfonamide moiety. By withdrawing electron density from the ring, the CHF₂ group increases the acidity of the sulfonamide proton (-SO₂NH₂). The pKa of the sulfonamide is a critical factor for its interaction with metalloenzymes, such as carbonic anhydrases, where the deprotonated sulfonamide anion coordinates to a zinc ion in the active site. nih.govresearchgate.net A lower pKa (stronger acidity) can lead to a higher population of the active anionic form at physiological pH, resulting in enhanced inhibitory activity.

Aromatic Ring Substituent Effects on SAR

Adding or changing substituents on the aromatic ring of this compound provides a powerful tool for fine-tuning its biological activity.

The nature and position of substituents on the benzene ring dictate their influence on the molecule's interaction with its target. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). lumenlearning.com

Positional Effects: Substituents can be placed at the ortho-, meta-, or para- positions relative to the sulfonamide group. The position determines the spatial relationship of the substituent with the target's binding pocket and its electronic influence on the key sulfonamide group. For example, substituents at the ortho-position may introduce steric hindrance that can either prevent binding or, conversely, lock the molecule into a favorable conformation.

Electronic Effects: EWGs (e.g., -NO₂, -CN, -Cl) elsewhere on the ring will further increase the acidity of the sulfonamide proton, potentially enhancing binding to metalloenzymes. Conversely, EDGs (e.g., -OCH₃, -NH₂) would decrease its acidity. These electronic effects can also modulate arene-arene interactions, such as π-π stacking or cation-π interactions, with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the enzyme's active site. acs.org

The following table illustrates the hypothetical effect of different substituents at the C2 position on the inhibitory activity (IC₅₀) of a generic benzenesulfonamide (B165840) scaffold.

DerivativeSubstituent at C2Nature of SubstituentPredicted IC₅₀ (nM)
1-HNeutral150
2-ClElectron-Withdrawing75
3-NO₂Strongly Electron-Withdrawing40
4-OCH₃Electron-Donating200
5-CH₃Weakly Electron-Donating180

Data is hypothetical and for illustrative purposes only.

The introduction of a chiral center into a derivative of this compound can lead to significant differences in biological activity between enantiomers. Enzymes are chiral macromolecules, and their binding pockets are three-dimensional. Consequently, they often exhibit a high degree of stereoselectivity, preferentially binding one enantiomer over the other.

For example, in a series of benzene-1,4-disulfonamide (B103779) inhibitors, it was discovered that the R-enantiomer of a lead compound was over 30-fold more potent than its corresponding S-enantiomer (IC₅₀ of 0.31 µM vs. 9.47 µM). nih.gov This dramatic difference in activity underscores the importance of a precise three-dimensional fit between the inhibitor and the target. One enantiomer may be able to form optimal hydrogen bonds, hydrophobic interactions, and ionic bonds within the active site, while the other cannot adopt the correct orientation, leading to a significant loss of potency. nih.gov Therefore, controlling stereochemistry is a critical aspect of optimizing the SAR for this class of compounds.

Role of the Sulfonamide Moiety and its Modifications on SAR

The sulfonamide (-SO₂NH₂) functional group is often the critical pharmacophore responsible for the biological activity of these derivatives, particularly as enzyme inhibitors. nih.gov

The sulfonamide moiety plays a crucial role in binding to many enzymes through two primary mechanisms:

Zinc-Binding: In metalloenzymes like carbonic anhydrases and matrix metalloproteinases, the sulfonamide group acts as a potent zinc-binding group. nih.gov The nitrogen atom, typically in its deprotonated (anionic) form, coordinates directly to the zinc ion (Zn²⁺) in the enzyme's active site, anchoring the inhibitor. researchgate.net

Hydrogen Bonding: Both the oxygen atoms and the N-H group of the sulfonamide can participate in a network of hydrogen bonds with amino acid residues in the active site. nih.gov For example, the sulfonamide oxygens can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These interactions provide additional binding energy and contribute to the inhibitor's affinity and selectivity. nih.gov

Modifications to the sulfonamide moiety can have a profound impact on SAR.

N-Substitution: Adding substituents to the sulfonamide nitrogen (R-SO₂NHR') can alter binding affinity, selectivity, and physicochemical properties.

Bioisosteric Replacement: Replacing the sulfonamide group with other functionalities can probe its importance. A common strategy is to replace the sulfonamide -NH- with a methylene (B1212753) (-CH₂-) group, converting the sulfonamide into a sulfone (-SO₂CH₂-). A study comparing isosteric sulfonamides and sulfones as inhibitors of phenylethanolamine N-methyltransferase found that the sulfonamides were significantly more potent. nih.gov The crystal structure revealed that the sulfonamide N-H formed a critical hydrogen bond with a main chain carbonyl oxygen of an asparagine residue, an interaction that was lost in the sulfone analogues, leading to reduced potency. nih.gov

The table below provides a comparison from the literature of the inhibitory constant (Ki) for a sulfonamide inhibitor and its corresponding sulfone isostere.

CompoundFunctional GrouphPNMT Ki (µM)
16 Sulfonamide (-SO₂NH-)0.13
24 Sulfone (-SO₂CH₂-)1.3

Data from a study on phenylethanolamine N-methyltransferase (hPNMT) inhibitors. nih.gov

This highlights that while the sulfone is more lipophilic, the loss of a key hydrogen-bonding interaction dramatically decreases its inhibitory power, confirming the essential role of the sulfonamide N-H in the SAR of this particular series. nih.gov

Advanced Applications of the 4 Difluoromethyl Benzene 1 Sulfonamide Scaffold in Medicinal Chemistry

Scaffold-Based Drug Design Strategies

In medicinal chemistry, a "scaffold" is a core chemical structure that serves as a framework for designing new drug candidates. The 4-(difluoromethyl)benzene-1-sulfonamide scaffold is particularly advantageous due to the distinct properties conferred by its two key components.

The Benzenesulfonamide (B165840) Core: This group is a classic pharmacophore known for its ability to mimic a tetrahedral transition state and interact with key targets, most notably the zinc-containing active sites of metalloenzymes. Its rigid aromatic ring provides a platform for attaching various substituents in a well-defined spatial orientation.

The Difluoromethyl Group (-CHF2): The introduction of this group is a strategic design choice. The -CHF2 group acts as a bioisostere for other functional groups like hydroxyl (-OH) or thiol (-SH) and is considered a lipophilic hydrogen bond donor. acs.orgresearchgate.netalfa-chemistry.com Its presence can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com Furthermore, it modulates the molecule's lipophilicity and electronic properties, which can improve membrane permeability and target binding affinity. acs.org

Scaffold-based drug design using this framework involves creating a library of compounds by modifying the scaffold at specific points, typically on the sulfonamide nitrogen or other positions on the benzene (B151609) ring. These modifications aim to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Influence of Scaffold Modifications on Drug Properties

Modification Potential Effect on Properties Rationale
Introduction of -CHF2 group Increased metabolic stability, modulated lipophilicity, potential for hydrogen bond donation. acs.orgmdpi.com The strong C-F bonds resist enzymatic cleavage. The group's unique electronic nature alters solubility and binding characteristics. mdpi.com
Substitution on Sulfonamide Nitrogen Altered target selectivity, improved pharmacokinetic profile. "Tail" modifications can exploit specific sub-pockets in the target enzyme's active site, leading to enhanced selectivity and affinity. nih.govnih.gov
Additional Substitution on Benzene Ring Fine-tuning of electronic properties, creation of additional binding interactions. Adding other groups can further optimize the molecule's fit and interaction with the biological target. nih.gov

Rational Design of Selective Enzyme Inhibitors

The benzenesulfonamide scaffold is a cornerstone in the rational design of enzyme inhibitors, particularly for the carbonic anhydrase (CA) family of enzymes. nih.gov There are at least 15 known human CA isoforms, many of which are important drug targets, but their high structural similarity makes achieving selective inhibition a significant challenge. nih.gov

Rational design leverages the three-dimensional structure of the target enzyme to create inhibitors that bind with high affinity and selectivity. For CAs, the primary sulfonamide group (-SO2NH2) is the key zinc-binding group, anchoring the inhibitor to the Zn(II) ion in the enzyme's active site. nih.gov Selectivity among the various CA isoforms is achieved by modifying the "tail" portion of the inhibitor—the part extending away from the zinc-binding group. nih.govresearchgate.net

In the this compound scaffold, the difluoromethylphenyl portion serves as this tail. The size, shape, and electronic properties of this group determine how it interacts with amino acid residues lining the active site cavity. These interactions, which can be hydrophobic or involve hydrogen bonding, vary between CA isoforms. The difluoromethyl group, acting as a potential hydrogen bond donor, can form specific interactions that may favor binding to one isoform over another, thus conferring selectivity. acs.org By designing di-meta-substituted fluorinated benzenesulfonamides, researchers have achieved low picomolar binding affinities for the cancer-related CAIX isozyme with up to 1000-fold selectivity over other off-target CA isozymes. acs.org

Table 2: Principles of Rational Design for Selective CA Inhibitors

Design Principle Role of this compound Scaffold Desired Outcome
Zinc Binding The primary sulfonamide group coordinates with the catalytic Zn(II) ion. nih.gov High-affinity binding to the target enzyme class.
Exploiting Active Site Differences The difluoromethylphenyl tail extends into the active site, interacting with isoform-specific amino acid residues. Isoform-selective inhibition, leading to fewer side effects.
Modulating Physicochemical Properties The -CHF2 group enhances metabolic stability and can improve cell permeability. alfa-chemistry.com Improved drug-like properties and bioavailability.

Chemical Probes and Biological Tool Development

Chemical probes are small molecules used to study and manipulate biological systems. mskcc.org The this compound scaffold can be adapted to create such tools for target identification, validation, and imaging.

One prominent application is in the development of Positron Emission Tomography (PET) imaging agents. The fluorine atoms in the difluoromethyl group can be substituted with the radioactive isotope fluorine-18 (B77423) ([18F]). A molecule containing [18F] can be administered and then visualized non-invasively inside a living organism using a PET scanner. This allows researchers to see where the molecule accumulates, providing information about the location and expression level of its biological target. For example, related sulfonamide structures have been radiolabeled to create PET probes for imaging COX-2 expression.

Furthermore, the scaffold can be modified to create other types of probes:

Fluorescent Probes: By attaching a fluorescent dye, the distribution of the molecule or its target can be visualized in cells or tissues using microscopy.

Affinity-Based Probes: By adding a reactive group or a biotin (B1667282) tag, the probe can be used to covalently label or pull-down its protein target from complex biological mixtures, helping to identify unknown targets.

The development of sulfonyl fluoride (B91410) chemical probes has also advanced the discovery of modulators for proteins like cereblon (CRBN), showcasing the versatility of the sulfonyl group in creating tools for chemical biology. nih.govrsc.org

Table 3: Potential Chemical Probes Based on the Scaffold

Probe Type Required Modification Application
PET Imaging Agent Substitution of 19F with radioactive 18F. nih.gov Non-invasive, real-time visualization of target expression and drug distribution in vivo.
Fluorescent Probe Covalent attachment of a fluorophore (e.g., FITC, rhodamine). Cellular imaging and flow cytometry to study target localization. mskcc.org
Affinity Probe Incorporation of a biotin tag or a photo-reactive group. Target identification and validation through pull-down experiments and proteomics. mskcc.org

Development of Hybrid and Multifunctional Agents

Hybrid molecules are single chemical entities composed of two or more distinct pharmacophores, designed to interact with multiple biological targets simultaneously. dergipark.org.tr This strategy is particularly promising for treating complex diseases like cancer or infections, where hitting multiple pathways can lead to synergistic effects and overcome drug resistance. tandfonline.com

The this compound scaffold is an excellent component for creating such hybrid agents. nih.gov It can be covalently linked to another bioactive scaffold known to act on a different target. For example, a sulfonamide moiety could be combined with:

A Kinase Inhibitor: To create a dual carbonic anhydrase and kinase inhibitor for cancer therapy.

An Antibacterial Pharmacophore: To develop agents that combat bacterial growth through multiple mechanisms, potentially overcoming resistance to traditional sulfa drugs. tandfonline.comnih.gov

A Nitric Oxide (NO) Donor: To combine the effects of enzyme inhibition with the vasodilatory and signaling properties of NO.

The design of these hybrids involves connecting the two pharmacophores with a suitable linker that does not disrupt the binding of either part to its respective target. This approach can lead to novel therapeutics with enhanced efficacy and a broader spectrum of activity. rsc.org

Table 4: Examples of Sulfonamide-Based Hybrid Drug Strategies

Hybrid Combination Therapeutic Area Rationale
Sulfonamide-Ciprofloxacin Antibacterial Combines inhibition of dihydropteroate (B1496061) synthase with DNA gyrase inhibition. nih.gov
Sulfonamide-Thiazole Anticancer, Antimicrobial Merges the pharmacophores of a CA inhibitor and a thiazole-containing cytotoxic agent. nih.gov
Sulfonamide-Indole Anti-tuberculosis Links a sulfonamide with an indole (B1671886) pharmacophore to create potent inhibitors of mycobacterial carbonic anhydrases. acs.org
Sulfonamide-Coumarin Various Combines the diverse biological activities of sulfonamides and coumarins. nih.gov

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Difluoromethylated Analogues

The incorporation of a difluoromethyl group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and ability to act as a bioisostere of hydroxyl, thiol, or amine groups. nih.govrsc.org Consequently, the development of efficient and versatile methods for synthesizing analogues of 4-(Difluoromethyl)benzene-1-sulfonamide is a critical research frontier.

Recent advancements have moved beyond traditional, often harsh, fluorination techniques. Key emerging strategies include:

Radical Difluoromethylation: This approach has become a powerful tool due to its mild reaction conditions and broad substrate compatibility. rsc.org Methods utilizing visible-light photoredox catalysis, for instance, can generate difluoromethyl radicals from readily available precursors, enabling direct C-H difluoromethylation of aromatic and heteroaromatic systems. nih.govresearchgate.net This allows for the late-stage modification of complex molecules, a highly desirable feature in drug discovery.

Transition-Metal Catalysis: Cross-coupling reactions catalyzed by metals like copper and palladium are being refined to facilitate the construction of C-CF₂H bonds with high efficiency and selectivity. rsc.org These methods provide reliable pathways to introduce the difluoromethyl moiety onto the benzene (B151609) ring or other parts of more complex sulfonamide analogues.

Electrophilic and Nucleophilic Reagents: The design of novel difluoromethylating agents continues to evolve. New reagents that act as either electrophilic or nucleophilic sources of the CF₂H group are expanding the synthetic toolkit, allowing chemists to tailor the synthetic strategy to the specific substrate and desired outcome. researchgate.net

These evolving methodologies are crucial for creating diverse libraries of this compound analogues, which are essential for comprehensive structure-activity relationship (SAR) studies and the optimization of lead compounds.

Synthetic StrategyKey FeaturesRepresentative Reagents/Catalysts
Radical Difluoromethylation Mild conditions, high functional group tolerance, suitable for late-stage functionalization.Photoredox catalysts (e.g., Eosin Y), radical initiators. rsc.org
Transition-Metal Catalysis High efficiency and selectivity for C-CF₂H bond formation.Copper (Cu), Palladium (Pd) complexes. rsc.org
Novel Reagents Provides versatile sources of the CF₂H group for various reaction types.S-(difluoromethyl)sulfonium salts, [18F]difluorocarbene. nih.govresearchgate.net

Integration of Advanced Computational and Experimental Approaches for Predictive Modeling

The synergy between computational modeling and experimental validation is accelerating the drug discovery process. For derivatives of this compound, this integration is key to rationally designing compounds with improved properties and predicting their behavior.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): These computational models are used to correlate the structural features of sulfonamide derivatives with their biological activities and physicochemical properties. nih.gov By analyzing parameters like lipophilicity, electronic properties, and steric factors, researchers can build predictive models that guide the synthesis of new analogues with enhanced potency or better pharmacokinetic profiles.

Molecular Docking and Simulation: Understanding how a molecule interacts with its biological target at an atomic level is crucial for optimization. Molecular docking studies simulate the binding of sulfonamide derivatives into the active sites of target proteins, such as kinases or carbonic anhydrases. nih.govnih.gov This provides insights into key interactions and helps explain the structural basis for selectivity, guiding the design of more specific inhibitors.

AI and Machine Learning for Off-Target Prediction: A major challenge in drug development is predicting unintended interactions that can lead to toxicity. frontiersin.orgnih.gov Advanced computational approaches, including machine learning algorithms trained on vast datasets of compound-target interactions, are being developed to predict potential off-target binding profiles for small molecules. frontiersin.orgnih.gov Applying these in silico tools early in the design phase can help prioritize compounds with a lower risk of adverse effects and reduce late-stage attrition. frontiersin.orgnih.gov These predictive models can screen for interactions across a significant portion of the proteome, offering a more comprehensive safety assessment than traditional experimental panels alone. frontiersin.orgnih.gov

The iterative cycle of computational prediction, chemical synthesis, and experimental testing creates a powerful feedback loop that refines molecular designs and accelerates the journey from a hit compound to a viable drug candidate.

Exploration of New Biological Targets and Pathways

While sulfonamides are historically known as antimicrobial agents, their derivatives are recognized as versatile inhibitors for a wide array of biological targets. The unique properties of the difluoromethyl group can be leveraged to develop potent and selective inhibitors for new therapeutic applications. nih.gov

Emerging areas of interest for this compound analogues include:

Oncology: The sulfonamide moiety is a key pharmacophore for inhibiting carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, which are involved in regulating pH in the tumor microenvironment and promoting cancer cell survival and metastasis. mdpi.comacs.org Additionally, sulfonamide derivatives have been developed as inhibitors of other key cancer targets, including receptor tyrosine kinases like VEGFR-2, which are crucial for angiogenesis. mdpi.com The difluoromethyl group can enhance binding affinity and selectivity for these targets. rsc.org

Metabolic Diseases: Novel sulfonamide derivatives are being investigated as multi-target agents for diabetes. nih.gov Research has shown that certain compounds can inhibit both α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, while also promoting glucose uptake in cells. nih.gov

Inflammation and Neurological Disorders: The chemokine receptor CXCR4 is a target for inflammatory diseases and some cancers. Benzenesulfonamides have been identified as a novel class of CXCR4 inhibitors. nih.gov The TrkA receptor, a target for glioblastoma, is another area where benzenesulfonamide (B165840) analogues have shown promise. nih.gov

The ability of the CF₂H group to act as a hydrogen bond donor and a metabolically stable bioisostere makes it an attractive feature for designing inhibitors that can effectively modulate these and other emerging biological pathways. nih.govrsc.org

Potential Therapeutic AreaKey Biological TargetsRationale for Sulfonamide Derivatives
Oncology Carbonic Anhydrases (CA IX, CA XII), Kinases (VEGFR-2, TrkA)Inhibition of tumor growth, metastasis, and angiogenesis. nih.govmdpi.commdpi.com
Metabolic Diseases α-Glucosidase, α-AmylaseMulti-target approach to control hyperglycemia in diabetes. nih.gov
Inflammation Chemokine Receptors (CXCR4)Modulation of inflammatory signaling pathways. nih.gov

Addressing Challenges in Specificity and Off-Target Interactions

A paramount challenge in developing any therapeutic agent is ensuring it interacts specifically with its intended target while minimizing off-target effects that can cause toxicity. asbmb.org For sulfonamide-based drugs, achieving isoform-level selectivity (e.g., among different carbonic anhydrases or kinases) is a significant focus of current research. asbmb.orgacs.org

Strategies to enhance the specificity of this compound derivatives include:

Structure-Based Drug Design: High-resolution crystal structures of target proteins in complex with inhibitors provide a detailed map of the binding site. nih.govnih.gov This information allows for the rational design of analogues with modified "tail" groups that can exploit subtle differences between the active sites of on-target and off-target proteins, thereby improving selectivity. nih.govacs.org For example, the bulky side chain of a single amino acid (F131) in CA II compared to CA IX alters the shape of the catalytic cavity, which can be exploited to design CA IX-selective inhibitors. researchgate.net

Bioisosteric Replacement: The strategic replacement of functional groups with bioisosteres is a powerful tactic to improve potency, selectivity, and pharmacokinetic properties. patsnap.comdrughunter.com The difluoromethyl group itself is an excellent bioisostere for hydroxyl or thiol groups and can form specific hydrogen bonding interactions that may not be possible with other groups, leading to enhanced target specificity. nih.govrsc.org For instance, the CF₂H group in the mTORC1/2 inhibitor PQR620 was critical for achieving over 1000-fold selectivity over the related kinase PI3Kα, attributed to a specific hydrogen bond with a glutamate (B1630785) residue. rsc.org

Computational Off-Target Profiling: As mentioned previously, in silico methods are becoming indispensable for proactively identifying potential off-target liabilities. frontiersin.orgnih.gov By computationally screening a drug candidate against a large panel of known protein structures, researchers can flag potential interactions early and modify the chemical structure to mitigate these risks before significant resources are invested. frontiersin.orgstanford.edu

By combining these rational design strategies, future research can develop next-generation difluoromethylated benzenesulfonamides with highly optimized specificity, leading to safer and more effective therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.